6Amino-3(dimethylaminomethyl)indole
Description
6-Amino-3-(dimethylaminomethyl)indole is a substituted indole derivative featuring an amino group at the 6-position and a dimethylaminomethyl group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indol-6-amine |
InChI |
InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7,12H2,1-2H3 |
InChI Key |
MHRDOIDWCUIZDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects at the 3-Position
6-Fluoro-3-(dimethylaminomethyl)indole (6-Fluorogramine)
- Substituents: Fluorine at C-6 and dimethylaminomethyl at C-3.
- Key Differences: Fluorine’s electronegativity increases lipophilicity and metabolic stability compared to the amino group in the target compound. This may enhance blood-brain barrier penetration in pharmaceutical applications .
- Synthetic Route: Likely involves fluorination at C-6 during indole synthesis, followed by Mannich-type reactions for dimethylaminomethyl introduction .
6-Amino-3,3-dimethylindole
Functional Group Variations
6-Amino-3,3-dimethylindolin-2-one
- Substituents: Amino at C-6, dimethyl at C-3, and a ketone at C-2.
- Key Differences : The oxo group introduces hydrogen-bonding capability, altering solubility and intermolecular interactions. Molecular weight (176.22 g/mol) is higher due to the ketone .
N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Substituents : Sulfonamide and oxo groups.
- Key Differences: Sulfonamide’s electron-withdrawing nature deactivates the indole ring, contrasting with the electron-donating dimethylaminomethyl group in the target compound. This affects reactivity in substitution reactions .
Spectroscopic and Physicochemical Comparisons
*Estimated based on structural analogs.
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